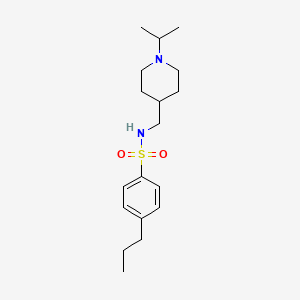

N-((1-异丙基哌啶-4-基)甲基)-4-丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

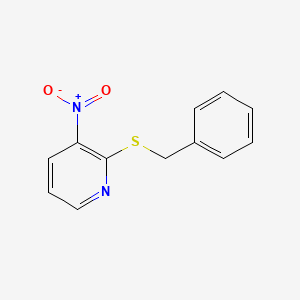

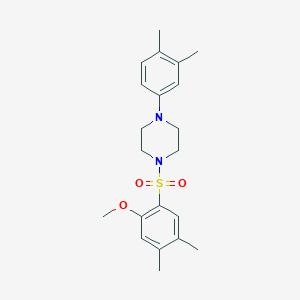

The synthesis of nitrobenzenesulfonamides has been explored in the context of developing novel hypoxic cell selective cytotoxic agents. These compounds, including derivatives with nitroisopropyl and (ureidooxy)methyl groups, have been prepared and evaluated for their potential in cancer therapy. For instance, a specific compound, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, although it did not show significant in vivo activity . Additionally, the versatility of nitrobenzenesulfonamides in synthetic chemistry is highlighted by their ability to undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields, which can be deprotected to give secondary amines .

Molecular Structure Analysis

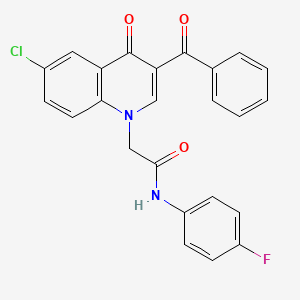

The molecular structures of dibenzenesulfonamides have been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS spectra. These compounds have been synthesized with the aim of developing new anticancer drug candidates. The structural confirmation is crucial for understanding the activity and specificity of these compounds towards various biological targets, including carbonic anhydrase isoenzymes .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzenesulfonamides has been studied in the context of their potential as cytotoxic agents and radiosensitizers. For example, compound 20, a N-methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide hydrochloride, showed slight differential toxicity and radiosensitizing activity comparable to misonidazole . The reactivity of these compounds is also evident in their ability to form Meisenheimer complexes upon treatment with thiolates, which facilitates the deprotection of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzenesulfonamides have been explored in relation to their anticancer effects. Compounds 7 and 8, for instance, have been shown to induce apoptosis and autophagy pathways in cancer cells, as evidenced by the cleavage of poly (ADP ribose) polymerase (PARP) and the activation of caspases. These compounds also exhibit potent inhibitory effects on tumor-associated carbonic anhydrase isoenzymes hCA IX and hCA XII, which are important for the regulation of pH in tumor tissues and are considered therapeutic targets .

科学研究应用

- IPPS 作为一种抗癌剂显示出前景。研究人员正在研究其通过靶向特定细胞途径来抑制肿瘤生长的能力。 其磺酰胺基团与参与细胞增殖的酶相互作用,使其成为癌症治疗的潜在候选药物 .

- IPPS 表现出神经保护作用。它调节神经递质释放,并可能增强神经元存活。 研究表明其在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面的潜力 .

- IPPS 中的磺酰胺部分有助于其抗炎特性。 它抑制促炎细胞因子和酶,使其与类风湿性关节炎和炎症性肠病等疾病相关 .

- IPPS 表现出抗菌和抗真菌活性。研究人员已探索其作为针对耐药病原体的全新抗菌剂的潜力。 它可能有助于对抗感染 .

- IPPS 可能影响心血管健康。它与参与心脏功能的离子通道和受体相互作用。 调查表明其血管舒张作用和在管理高血压方面的潜在用途 .

- 研究人员已将IPPS 作为一种化学探针来了解酶的功能。 其磺酰胺基团模拟肽键,使其能够与参与各种生物过程的酶相互作用 .

抗癌潜力

神经保护和神经退行性疾病

抗炎活性

抗菌应用

心血管效应

化学生物学和酶抑制

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for similar compounds .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

属性

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXZISWMMUEGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)